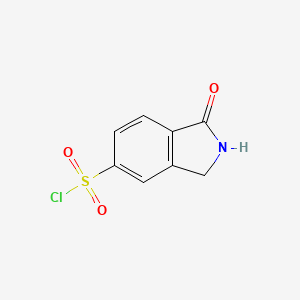
2,3-Dihydro-1-oxo-1H-isoindole-5-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-oxoisoindoline-5-sulfonyl chloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including chemistry, biology, medicine, and industry. The compound 1-oxoisoindoline-5-sulfonyl chloride is characterized by the presence of a sulfonyl chloride group attached to the isoindoline ring, which imparts unique chemical properties to the molecule.
准备方法
The synthesis of 1-oxoisoindoline-5-sulfonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 1-oxoisoindoline with chlorosulfonic acid under controlled conditions. The reaction typically requires the use of an inert solvent, such as dichloromethane, and is carried out at low temperatures to prevent decomposition of the product. The resulting 1-oxoisoindoline-5-sulfonyl chloride can be purified by recrystallization or column chromatography.
In an industrial setting, the production of 1-oxoisoindoline-5-sulfonyl chloride may involve the use of more efficient and scalable methods. For example, continuous flow reactors can be employed to optimize reaction conditions and increase the yield of the desired product. Additionally, the use of automated systems can help to minimize human error and ensure consistent quality of the final product.
化学反应分析
1-oxoisoindoline-5-sulfonyl chloride undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The sulfonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols. These reactions typically proceed under mild conditions and result in the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
In addition to nucleophilic substitution reactions, 1-oxoisoindoline-5-sulfonyl chloride can also undergo oxidation reactions to form sulfonic acid derivatives. These reactions often require the use of strong oxidizing agents, such as hydrogen peroxide or potassium permanganate, and are typically carried out under acidic conditions. The resulting sulfonic acid derivatives can be further functionalized to introduce additional chemical groups and enhance the biological activity of the molecule.
科学研究应用
1-oxoisoindoline-5-sulfonyl chloride has been extensively studied for its potential applications in scientific research. In the field of chemistry, the compound is used as a versatile building block for the synthesis of various isoindoline derivatives. These derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
In biology and medicine, 1-oxoisoindoline-5-sulfonyl chloride and its derivatives have been investigated for their potential as therapeutic agents. For example, some derivatives have been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This makes them potential candidates for the treatment of neurodegenerative diseases, such as Alzheimer’s disease .
In the industrial sector, 1-oxoisoindoline-5-sulfonyl chloride is used as an intermediate in the production of various pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable starting material for the synthesis of complex molecules with diverse biological activities.
作用机制
The mechanism of action of 1-oxoisoindoline-5-sulfonyl chloride is primarily based on its ability to react with nucleophiles and form covalent bonds with target molecules. The sulfonyl chloride group is highly electrophilic and can readily react with nucleophilic sites on proteins, enzymes, and other biomolecules. This covalent modification can alter the activity of the target molecule and result in various biological effects.
For example, the inhibition of acetylcholinesterase by 1-oxoisoindoline-5-sulfonyl chloride derivatives is believed to occur through the formation of a covalent bond between the sulfonyl chloride group and the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the levels of this neurotransmitter in the brain and potentially improving cognitive function in patients with neurodegenerative diseases .
相似化合物的比较
1-oxoisoindoline-5-sulfonyl chloride can be compared to other isoindoline derivatives, such as 1-oxoisoindoline-3-sulfonyl chloride and 1-oxoisoindoline-7-sulfonyl chloride. While these compounds share a similar core structure, the position of the sulfonyl chloride group can significantly impact their chemical reactivity and biological activity.
For example, 1-oxoisoindoline-3-sulfonyl chloride may exhibit different reactivity towards nucleophiles compared to 1-oxoisoindoline-5-sulfonyl chloride due to the electronic and steric effects of the substituents on the isoindoline ring. Similarly, the biological activity of these compounds can vary depending on the position of the sulfonyl chloride group and its interactions with target molecules.
属性
CAS 编号 |
1784373-94-9 |
|---|---|
分子式 |
C8H6ClNO3S |
分子量 |
231.66 g/mol |
IUPAC 名称 |
1-oxo-2,3-dihydroisoindole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) |
InChI 键 |
MJSPQTGFGDBXEV-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


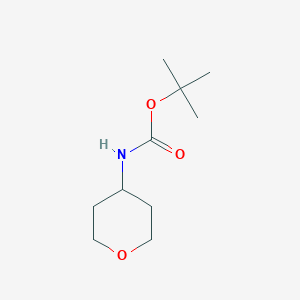
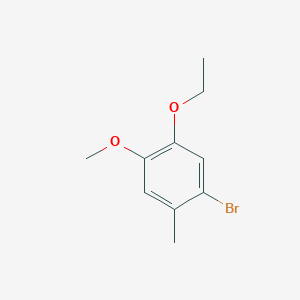

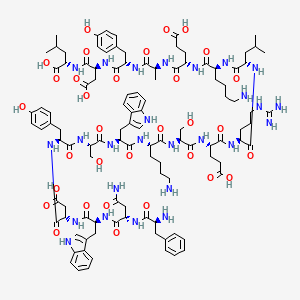
![Rel-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13902643.png)
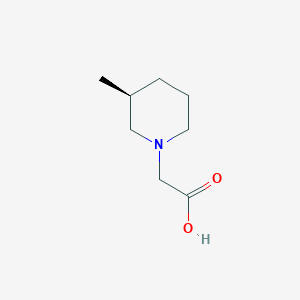

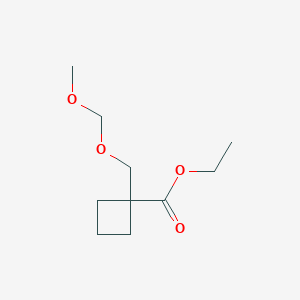
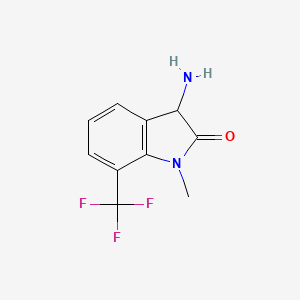
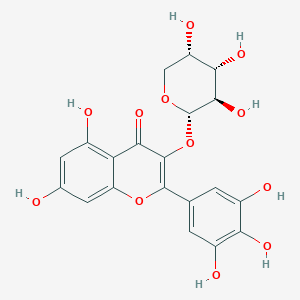

![1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B13902702.png)
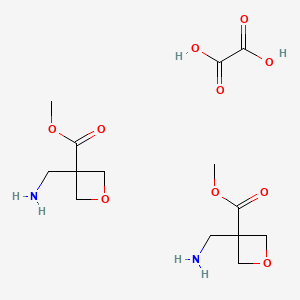
![6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13902713.png)
